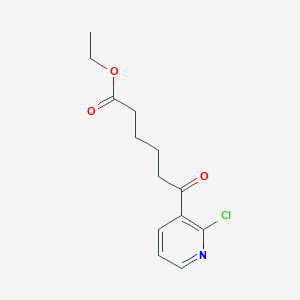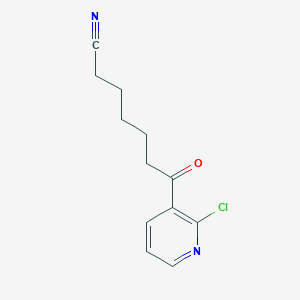
2'-Carboethoxy-3,3-dimethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Carboethoxy-3,3-dimethylbutyrophenone is a synthetic compound with the molecular formula C15H20O3 . It has a molecular weight of 248.32 . The compound is typically in the form of a yellow oil .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(3,3-dimethylbutanoyl)benzoate . The InChI code for this compound is 1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 .Physical And Chemical Properties Analysis
2’-Carboethoxy-3,3-dimethylbutyrophenone is a yellow oil . It has a molecular weight of 248.32 .Applications De Recherche Scientifique
Chemical Reactions and Degradation Studies : Compounds like 2,6-dimethylphenol have been studied for their reactions and degradation processes. For instance, the redox process between 2,6-dimethylphenol and iron(III) in aqueous solution has been investigated (Mazellier & Bolte, 1997).
Medical Research Applications : Analogous compounds have been used in medical research. For example, a study on ASA404 (5,6-dimethylxanthenone-4-acetic acid), a small-molecule tumour-vascular disrupting agent, was evaluated in combination with standard therapy in patients with non-small cell lung cancer (McKeage et al., 2008).
Enzymatic Activity and Microbial Studies : Research involving dimethoxyphenol and its enzymatic activity in various microorganisms, including those expressing multicopper proteins, is another area of interest (Solano et al., 2001).
Synthetic Chemistry Applications : The synthesis and study of similar compounds, like progesterone receptor modulators, have been explored. An example includes the development of pyrrole-oxindole derivatives for potential use in female healthcare (Fensome et al., 2008).
Molecular Interaction Studies : The intermolecular hydrogen bonding of compounds with similar structures has been studied, providing insights into their potential interactions and applications (Wash et al., 1997).
Propriétés
IUPAC Name |
ethyl 2-(3,3-dimethylbutanoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXUKFQLXZPMCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642380 |
Source


|
| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
CAS RN |
898764-26-6 |
Source


|
| Record name | Ethyl 2-(3,3-dimethylbutanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














